Cas no 2241141-53-5 (4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride)

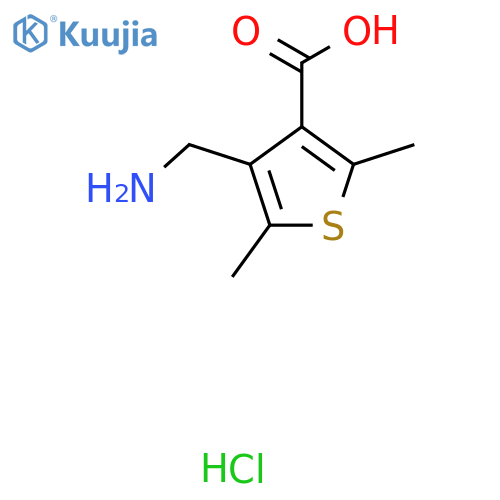

2241141-53-5 structure

商品名:4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride

- 4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride

- 2241141-53-5

- EN300-6481766

-

- インチ: 1S/C8H11NO2S.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H

- InChIKey: KFKUUKMJFVVDJM-UHFFFAOYSA-N

- ほほえんだ: Cl.S1C(C)=C(C(=O)O)C(CN)=C1C

計算された属性

- せいみつぶんしりょう: 221.0277275g/mol

- どういたいしつりょう: 221.0277275g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.6Ų

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6481766-5.0g |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 5g |

$3812.0 | 2023-06-03 | |

| Enamine | EN300-6481766-1.0g |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 1g |

$1315.0 | 2023-06-03 | |

| Enamine | EN300-6481766-0.25g |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 0.25g |

$650.0 | 2023-06-03 | |

| 1PlusChem | 1P02895X-50mg |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 50mg |

$441.00 | 2023-12-18 | |

| Aaron | AR0289E9-100mg |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 100mg |

$654.00 | 2025-02-15 | |

| Aaron | AR0289E9-2.5g |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 2.5g |

$3567.00 | 2023-12-15 | |

| 1PlusChem | 1P02895X-250mg |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 250mg |

$866.00 | 2023-12-18 | |

| Aaron | AR0289E9-5g |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 5g |

$5267.00 | 2023-12-15 | |

| 1PlusChem | 1P02895X-1g |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 1g |

$1688.00 | 2023-12-18 | |

| Enamine | EN300-6481766-0.05g |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid hydrochloride |

2241141-53-5 | 95% | 0.05g |

$306.0 | 2023-06-03 |

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

2241141-53-5 (4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量